



An In-depth Technical Guide on the **Thermodynamic Properties of 2-**Chlorobenzylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Chlorobenzylamine** (CAS No. 89-97-4) is a chlorinated derivative of benzylamine utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds and in chemical research.[1][2] Its utility stems from its reactivity and inhibitory activities, such as against plasmin and bovine thrombin.[3] A thorough understanding of its thermodynamic and physical properties is crucial for process optimization, reaction modeling, and ensuring safety in its applications. This guide provides a compilation of available physical and chemical properties, outlines the experimental and computational methodologies for determining thermodynamic data, and visualizes relevant chemical processes.

While specific experimental data for core thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy for **2-Chlorobenzylamine** are not readily available in public literature, this guide summarizes the known physical constants and describes the established methodologies for their determination.

Physical and Chemical Properties

The following tables summarize the key physical and chemical identification properties for 2-**Chlorobenzylamine** that have been reported in the literature.

Table 1: General and Chemical Identification



Property	Value	Source(s)	
Molecular Formula	C7H8CIN	[2][3][4]	
Molecular Weight	141.60 g/mol	[4][5]	
CAS Number	89-97-4 [3][4]		
Appearance	Colorless to light yellow liquid	to light yellow liquid [1][2]	
Odor	Slight amine odor	[1][5]	
SMILES String	NCc1cccc1Cl	[4]	
InChI Key	KDDNKZCVYQDGKE- UHFFFAOYSA-N	[5]	

Table 2: Key Physical and Thermodynamic Properties

Property	Value	Conditions	Source(s)
Boiling Point	215 °C	at 1 atm (lit.)	[1][2]
103-105 °C	at 11-15 mmHg (lit.)	[4][6]	
Melting Point	227-228 °C	Solv: N,N- dimethylformamide	[2][3][6]
Density	1.173 g/mL	at 25 °C (lit.)	[1][2]
Refractive Index (n20/D)	1.562	at 20 °C (lit.)	[1][2]
Vapor Pressure	0.0772 mmHg	at 25 °C	[2]
Flash Point	88 °C (190.4 °F)	closed cup	
рКа	8.52 ± 0.10	Predicted	[2][3]
Solubility	Somewhat soluble in water	[1][5]	



Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties for a compound like **2-Chlorobenzylamine** involves a combination of experimental techniques and computational methods.

Experimental Protocols

- a) Calorimetry: Calorimetry is the primary experimental method for directly measuring heat changes associated with chemical reactions or physical transitions, which is fundamental for determining enthalpy.
- Combustion Calorimetry: To determine the standard enthalpy of formation (ΔfH°), a precise
 mass of the substance is completely combusted in a bomb calorimeter under high-pressure
 oxygen. The heat released during the combustion is measured, and from this, the enthalpy of
 combustion (ΔcH°) is calculated. Using Hess's law and the known standard enthalpies of
 formation for the products (CO₂, H₂O, HCl, and N₂), the enthalpy of formation of the
 compound can be derived.
- Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the enthalpy changes associated with phase transitions (e.g., melting, crystallization). The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the determination of melting point (Tfus) and enthalpy of fusion (ΔfusH).
- b) Vapor Pressure Measurement: The enthalpy of vaporization (Δ vapH) can be determined by measuring the vapor pressure of the liquid at different temperatures. Techniques like the transpiration method or static vapor pressure measurement are used. The Clausius-Clapeyron equation is then applied to the vapor pressure-temperature data to calculate the enthalpy of vaporization.
- c) Spectroscopy: While not a direct measure of thermodynamic properties, spectroscopic methods provide essential molecular data (e.g., vibrational frequencies, rotational constants) that are used in statistical mechanics to calculate thermodynamic functions like entropy (S°) and heat capacity (Cp).[7]



- Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the vibrational frequencies of the molecule.
- Microwave Spectroscopy: This provides data on the rotational constants of the molecule.

Computational Protocols

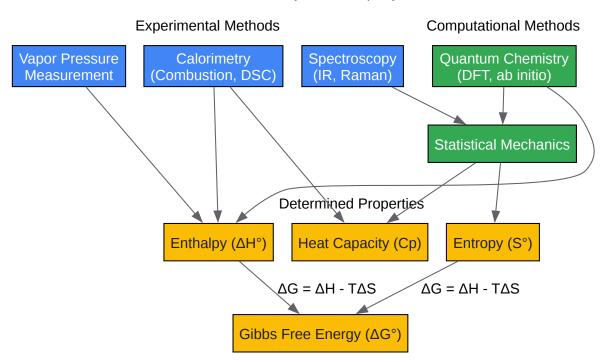
Computational chemistry provides a powerful alternative for estimating thermodynamic properties, especially when experimental data is scarce.[8]

- Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) or ab initio
 calculations (e.g., Møller-Plesset perturbation theory) are used to calculate the electronic
 structure and energy of a molecule. From these calculations, properties such as the standard
 enthalpy of formation can be derived using methods like atomization energies or isodesmic
 reactions.
- Statistical Mechanics: The results from quantum chemical calculations (e.g., optimized geometry, vibrational frequencies, and electronic energy) are used as input for statistical mechanics equations to calculate thermodynamic functions such as entropy, heat capacity, and Gibbs free energy.[8] This involves calculating the translational, rotational, vibrational, and electronic partition functions.

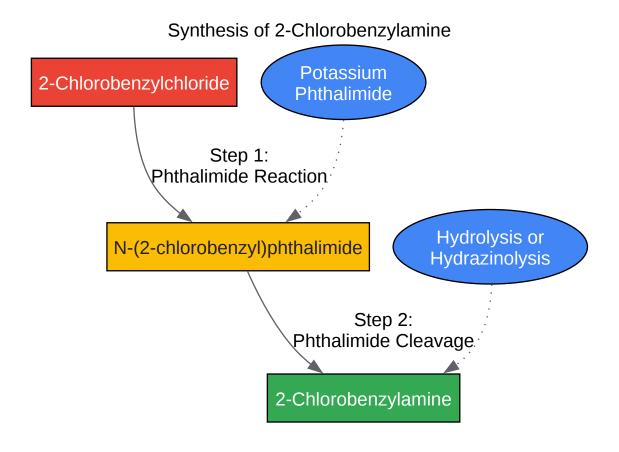
The following diagram illustrates a general workflow for the determination of thermodynamic properties, combining both experimental and computational approaches.



General Workflow for Thermodynamic Property Determination







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